molecular formula C14H12FNO4S B6411120 5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid CAS No. 1261995-45-2

5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6411120
CAS No.: 1261995-45-2
M. Wt: 309.31 g/mol
InChI Key: FIJSLGFQECCLSI-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluorine atom at the 5th position and a methylsulfonylamino group at the 3rd position on the benzoic acid ring

Properties

IUPAC Name

3-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-21(19,20)16-13-4-2-3-9(8-13)10-5-11(14(17)18)7-12(15)6-10/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJSLGFQECCLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692071
Record name 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-45-2
Record name 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 5-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3rd position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Sulfonylation: The amino group is subsequently sulfonylated with methylsulfonyl chloride in the presence of a base like triethylamine to form the methylsulfonylamino derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonylamino group play crucial roles in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but with trifluoromethyl groups instead of a fluorine and methylsulfonylamino group.

    3-Fluoro-4-methylbenzoic acid: Similar in structure but lacks the sulfonylamino group.

Uniqueness

5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methylsulfonylamino group, which confer distinct chemical and biological properties

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